molecular formula C6H3N2NaO5 B13797566 sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate

sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate

Cat. No.: B13797566
M. Wt: 206.09 g/mol
InChI Key: JHVVLJBKNGNUIH-UHFFFAOYSA-M
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Description

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3N2NaO5. . This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of pyrazine derivatives with sodium hydroxide. One common method is the reaction of 2,3-pyrazinedicarboxylic acid with sodium hydroxide under controlled conditions to yield the sodium salt .

Industrial Production Methods

Industrial production methods for sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate include other pyrazine derivatives such as:

Uniqueness

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H3N2NaO5

Molecular Weight

206.09 g/mol

IUPAC Name

sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C6H4N2O5.Na/c9-2-1-7-3(5(10)11)4(8-2)6(12)13;/h1H,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

JHVVLJBKNGNUIH-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

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